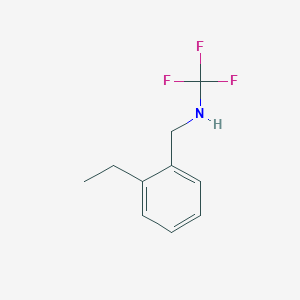![molecular formula C14H26Si2 B13979441 Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-: is a silicon-based organic compound with the molecular formula C14H26Si2 and a molecular weight of 250.53 g/mol . This compound is characterized by its unique bicyclic structure, which includes a silane group and two trimethylsilyl groups attached to a bicyclo[4.2.0]octa-1(6),3-diene framework .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and moisture interference . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Chemistry: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used as an intermediate in the synthesis of more complex silicon-containing compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.
Industry: In the industrial sector, Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used in the production of advanced materials such as polymers, coatings, and adhesives. Its unique structure imparts desirable properties such as thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
類似化合物との比較
- Silane, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
Uniqueness: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is unique due to its specific bicyclic structure and the presence of two trimethylsilyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C14H26Si2 |
|---|---|
分子量 |
250.53 g/mol |
IUPAC名 |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1(6),3-dienyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10,13-14H,7-8H2,1-6H3 |
InChIキー |
GHJZZNXUCNMCQN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1C=CC(C2=C1CC2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


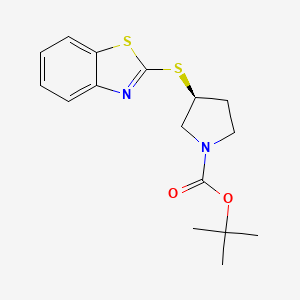
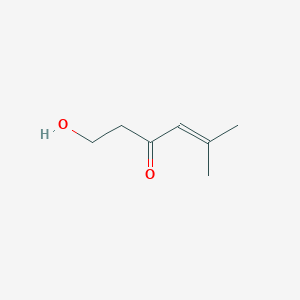
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
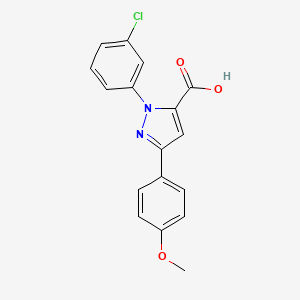

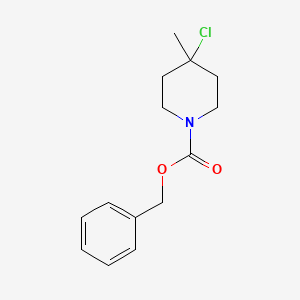


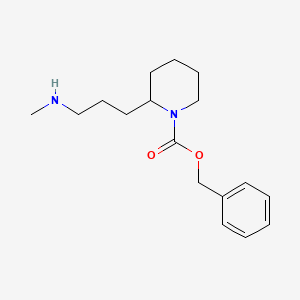
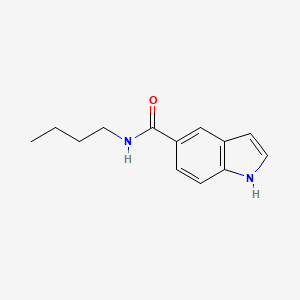
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
